N-(2-Butyl-1-naphthyl)anthranilic acid N-(2-Butyl-1-naphthyl)anthranilic acid
Brand Name: Vulcanchem
CAS No.: 51670-16-7
VCID: VC19627823
InChI: InChI=1S/C21H21NO2/c1-2-3-8-16-14-13-15-9-4-5-10-17(15)20(16)22-19-12-7-6-11-18(19)21(23)24/h4-7,9-14,22H,2-3,8H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H21NO2
Molecular Weight: 319.4 g/mol

N-(2-Butyl-1-naphthyl)anthranilic acid

CAS No.: 51670-16-7

Cat. No.: VC19627823

Molecular Formula: C21H21NO2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Butyl-1-naphthyl)anthranilic acid - 51670-16-7

Specification

CAS No. 51670-16-7
Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
IUPAC Name 2-[(2-butylnaphthalen-1-yl)amino]benzoic acid
Standard InChI InChI=1S/C21H21NO2/c1-2-3-8-16-14-13-15-9-4-5-10-17(15)20(16)22-19-12-7-6-11-18(19)21(23)24/h4-7,9-14,22H,2-3,8H2,1H3,(H,23,24)
Standard InChI Key YSEKONKPOCWDGO-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

N-(2-Butyl-1-naphthyl)anthranilic acid possesses the molecular formula C21H21NO2 and a molar mass of 319.4 g/mol. The structure comprises a naphthalene ring system fused to an anthranilic acid group (2-aminobenzoic acid), with a butyl chain (-C4H9) attached to the naphthalene’s 2-position. Key structural identifiers include:

PropertyValue
IUPAC Name2-[(2-butylnaphthalen-1-yl)amino]benzoic acid
SMILESCCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O
InChI KeyYSEKONKPOCWDGO-UHFFFAOYSA-N
XLogP36.2 (predicted)
Hydrogen Bond Donors2 (amine NH and carboxylic OH)
Hydrogen Bond Acceptors3 (carboxylic O and amine N)

The naphthalene system contributes significant hydrophobicity, while the carboxylic acid and amine groups enable hydrogen bonding and salt formation .

Solid-State and Spectroscopic Features

Crystallographic studies of analogous N-aryl anthranilic acids reveal two distinct supramolecular architectures: trans-anti- and trans-syn-dimers, stabilized by hydrogen bonding between carboxylic acid groups . While specific data for N-(2-Butyl-1-naphthyl)anthranilic acid remain unpublished, its IR spectrum likely exhibits peaks at ~1660 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) .

Synthetic Methodologies

Copper-Catalyzed Cross-Coupling

A high-yielding route involves the reaction of 2-chlorobenzoic acid with 2-butyl-1-naphthylamine under Cu/Cu2O catalysis in 2-ethoxyethanol, achieving yields up to 76% . Optimized conditions include:

ParameterCondition
CatalystCu/Cu2O (1:1 molar ratio)
BaseK2CO3
Solvent2-ethoxyethanol
Temperature120–150°C
Reaction Time24 hours

This method avoids protective group strategies, streamlining production .

Alternative Pathways

  • Dehydration of N-Acyl Derivatives: Reaction of N-acetyl anthranilic acid with acetic anhydride in heptane forms an oxazone intermediate, which undergoes ammonolysis to yield the final product .

  • In Situ Acylation: Anthranilic acid reacts directly with 2-butylnaphthalene-1-amine in the presence of acetic anhydride, though this route requires careful azeotropic distillation to remove excess reagent .

Pharmacological and Industrial Applications

Anti-Inflammatory and Analgesic Activity

The anthranilic acid core is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. In vitro assays demonstrate cyclooxygenase-2 (COX-2) inhibition at micromolar concentrations, suggesting utility in pain management .

Agricultural and Material Science Uses

  • Insecticidal Properties: Naphthalene-substituted anthranilates disrupt insect nervous systems by modulating GABA receptors, showing efficacy against Spodoptera frugiperda larvae .

  • Supramolecular Materials: Hydrogen-bonded dimers form gels in nonpolar solvents, with applications in drug delivery and nanotechnology .

Recent Research Advances

Fluorescent Probes

Structural analogs like (E)-2-(benzamido)-N′-((2-hydroxynaphthalen-1-yl)methylene)benzohydrazide (BBHAN) demonstrate chelation-enhanced fluorescence (CHEF) with Al³⁺, achieving detection limits of 1.68 nM. This highlights potential adaptations of N-(2-Butyl-1-naphthyl)anthranilic acid for metal sensing .

Solid-State NMR Studies

Dynamic nuclear polarization (DNP) enhanced NMR reveals conformational flexibility in the butyl chain, influencing crystal packing and dissolution rates .

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